Cas no 2171817-05-1 (6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)

6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a brominated tetrahydroquinoline derivative featuring a propyl substituent and a carboxylic acid functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The bromine moiety enhances reactivity for further functionalization, while the tetrahydroquinoline scaffold contributes to its potential biological relevance. The carboxylic acid group allows for derivatization into esters, amides, or other derivatives, broadening its utility in medicinal chemistry and material science applications. Its structural features make it valuable for researchers exploring novel compounds with potential therapeutic or industrial applications.
6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid structure
2171817-05-1 structure
Product name:6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS No:2171817-05-1
MF:C13H16BrNO2
MW:298.175642967224
CID:6206707
PubChem ID:165532853

6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1581967
    • 6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
    • 2171817-05-1
    • 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
    • Inchi: 1S/C13H16BrNO2/c1-2-3-8-7-15-11-5-4-9(14)6-10(11)12(8)13(16)17/h4-6,8,12,15H,2-3,7H2,1H3,(H,16,17)
    • InChI Key: DAQPQZPGEOUJKG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C(=O)O)C(CCC)CN2

Computed Properties

  • Exact Mass: 297.03644g/mol
  • Monoisotopic Mass: 297.03644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų
  • XLogP3: 3.6

6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1581967-0.1g
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2171817-05-1
0.1g
$1183.0 2023-06-05
Enamine
EN300-1581967-10.0g
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2171817-05-1
10g
$5774.0 2023-06-05
Enamine
EN300-1581967-0.25g
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2171817-05-1
0.25g
$1235.0 2023-06-05
Enamine
EN300-1581967-0.5g
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2171817-05-1
0.5g
$1289.0 2023-06-05
Enamine
EN300-1581967-5.0g
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2171817-05-1
5g
$3894.0 2023-06-05
Enamine
EN300-1581967-1.0g
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2171817-05-1
1g
$1343.0 2023-06-05
Enamine
EN300-1581967-0.05g
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2171817-05-1
0.05g
$1129.0 2023-06-05
Enamine
EN300-1581967-2.5g
6-bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2171817-05-1
2.5g
$2631.0 2023-06-05

Additional information on 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Recent Advances in the Study of 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 2171817-05-1)

The compound 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 2171817-05-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique tetrahydroquinoline scaffold, has shown promising potential in various therapeutic applications, including as a precursor for novel drug candidates. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its pharmacological properties and mechanisms of action.

One of the key advancements in the study of this compound is the development of efficient synthetic routes. Researchers have reported a multi-step synthesis involving bromination, alkylation, and carboxylation reactions, yielding high-purity 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with improved scalability. The optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, has significantly enhanced the yield and reduced byproduct formation, making it more feasible for industrial-scale production.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exhibits notable inhibitory effects on specific enzymatic targets, including kinases and proteases implicated in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound acts as a selective inhibitor of a key kinase involved in tumor progression, with an IC50 value in the low micromolar range. These findings suggest its potential as a lead compound for anticancer drug development.

Furthermore, structural-activity relationship (SAR) studies have been conducted to explore modifications of the tetrahydroquinoline core. Researchers have found that the bromo and propyl substituents at positions 6 and 3, respectively, are critical for maintaining the compound's bioactivity. The carboxylic acid moiety at position 4 has also been identified as essential for binding to target proteins, as evidenced by X-ray crystallography data. These insights are guiding the design of next-generation derivatives with improved potency and selectivity.

Another area of interest is the compound's pharmacokinetic profile. Recent preclinical studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties. While the compound shows moderate oral bioavailability, efforts are underway to enhance its metabolic stability through structural modifications, such as the introduction of fluorine atoms or the use of prodrug strategies. These modifications aim to address challenges related to rapid clearance and improve its therapeutic index.

In conclusion, 6-Bromo-3-propyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 2171817-05-1) represents a promising scaffold for drug discovery, with ongoing research highlighting its synthetic accessibility, biological relevance, and potential for optimization. Future studies are expected to focus on expanding its therapeutic applications, refining its pharmacokinetic properties, and advancing it toward clinical evaluation. The compound's versatility and demonstrated bioactivity make it a valuable candidate for further investigation in the chemical biology and pharmaceutical fields.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.